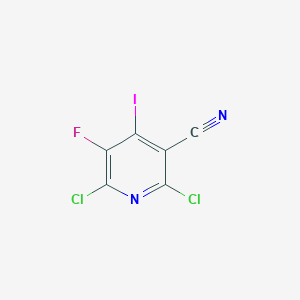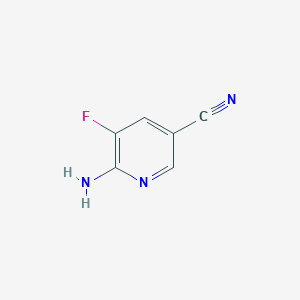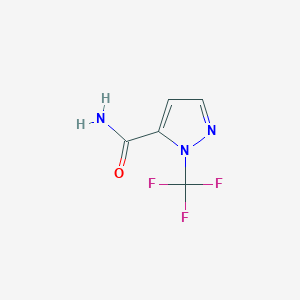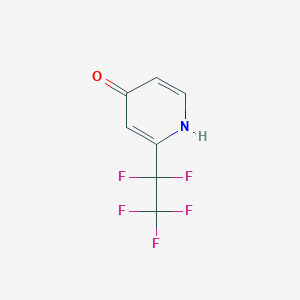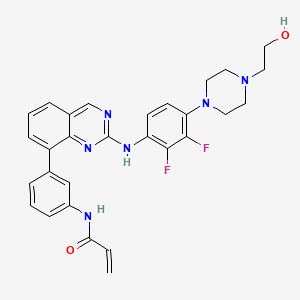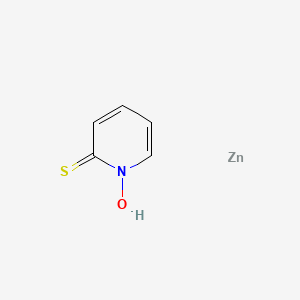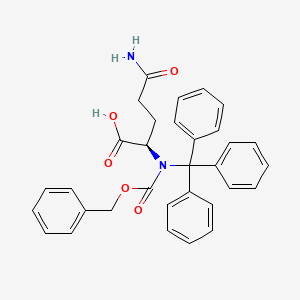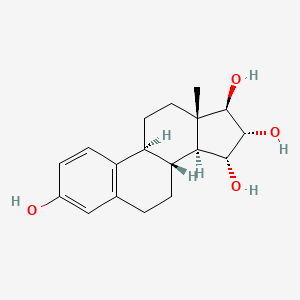
N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid
Descripción general
Descripción
N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Conformation Studies : The crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, was studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).
N-tert-Butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 has been found effective as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, a process relevant for N-Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).
Facile N-tert-butoxycarbonylation Under Solvent-Free Conditions : La(NO3)3·6H2O has been used as a catalyst for N-tert-butoxycarbonylation of amines to afford N-tert-butylcarbamates, showcasing a method for synthesizing N-tert-butoxycarbonyl derivatives under mild conditions (Suryakiran et al., 2006).
Synthesis of Novel Amino Acid Derivatives : Research has been conducted on synthesizing electrophilic amide analogues of (S)-2,3-diaminopropionic acid, which are potential inhibitors of L-asparagine synthetase, involving tert-butoxycarbonyl (Boc) group protection (Mokotoff & Logue, 1981).
Polymer Synthesis : The synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been studied, highlighting the use of N-(tert-butoxycarbonyl) derivatives in polymer chemistry (Gao, Sanda, & Masuda, 2003).
Antimicrobial Polymethacrylate Derivatives : Studies on cationic amphiphilic polymethacrylate derivatives, prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate, have shown potential as antimicrobial agents (Kuroda & DeGrado, 2005).
Modification of Helical Sense in Polymers : The helical sense of poly(N-propargylamides) can be controlled by copolymerizations of chiral amino acid-based N-propargylamides, such as N-(tert-butoxycarbonyl)-d-alanine-N-propargylamide, showcasing the compound's role in advanced polymer science (Zhao, Sanda, & Masuda, 2004).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERECDZYAIUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037352.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)

